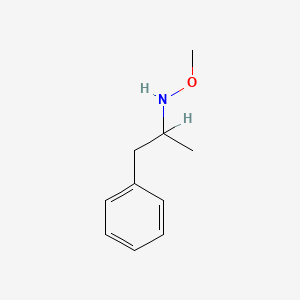

N-methoxy-1-phenylpropan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-1-phenylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(11-12-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIPDEIPEOYEDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Approaches to N-methoxy-1-phenylpropan-2-amine

The construction of the this compound molecule can be achieved through several chemical synthesis routes. These methods primarily focus on the formation of the amine group and the carbon-nitrogen bond.

Conventional Reductive Processes for Amination

Reductive amination is a cornerstone of amine synthesis, and it is a widely applicable method for preparing compounds like this compound. researchgate.netorganic-chemistry.org This process typically involves the reaction of a ketone, in this case, 1-phenylpropan-2-one, with an amine (methoxylamine) to form an intermediate imine, which is then reduced to the desired amine.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) and sodium cyanoborohydride are common choices due to their selectivity and mild reaction conditions. prepchem.comyoutube.com For instance, the reductive amination of 1-phenyl-2-propanone with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride in methanol (B129727) yields 2-amino-1-phenylpropane. youtube.com A similar approach using methoxylamine would lead to the formation of this compound.

The choice of solvent and catalyst can significantly influence the reaction's efficiency. For example, reductive amination can be performed in aqueous environments using nanomicelles or with catalysts like dibutyltin (B87310) dichloride. organic-chemistry.org

Modification of Existing Amine Synthesis Pathways (e.g., Birch Reduction Modifications)

The Birch reduction, a dissolving metal reduction using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, is a powerful tool for the reduction of aromatic rings. masterorganicchemistry.comyoutube.com While typically used to produce 1,4-cyclohexadiene (B1204751) derivatives, modifications of this reaction can be applied to the synthesis of amine compounds. masterorganicchemistry.com

One interesting modification involves the reduction of ephedrine (B3423809) or pseudoephedrine, which, in addition to reducing the aromatic ring, also reduces the hydroxyl group. researchgate.net A synthetic method for producing N-methyl-1-phenylpropan-2-amine utilizes a modification of the Birch reduction process that eliminates the hydroxide (B78521) ion in pseudoephedrine instead of reducing the aromatic ring. pearson.com This suggests that similar strategies could be adapted for the synthesis of this compound, potentially starting from a precursor with a hydroxyl group that can be reductively removed and an N-methoxy group already in place or introduced subsequently.

Precursor Chemical Synthesis and Analysis (e.g., 1-phenylpropan-2-one derivatives)

The primary precursor for the synthesis of this compound is 1-phenylpropan-2-one. The synthesis of this ketone and its derivatives is a critical first step. One common method for preparing 1-phenylpropan-2-one is through the oxidation of 1-phenylpropan-2-ol. prepchem.com The starting alcohol, in turn, can be synthesized by the reduction of 1-phenylpropan-2-one with sodium borohydride in methanol. prepchem.com

The purity and characterization of these precursors are crucial for the success of the final amination step. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized 1-phenylpropan-2-one derivatives. researchgate.net

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules like this compound often resides in a single enantiomer. Therefore, the development of stereoselective synthetic methods to produce enantiomerically pure forms is of paramount importance.

Enantioselective Catalysis (e.g., Chemoenzymatic Strategies, Transaminase-Catalyzed Biotransamination)

Enantioselective catalysis, particularly using enzymes, offers a green and efficient route to chiral amines. uniovi.esnih.gov Transaminases (TAs) have emerged as powerful biocatalysts for the asymmetric synthesis of 1-arylpropan-2-amines from prochiral ketones. nih.govresearchgate.netresearchgate.net

In a typical transaminase-catalyzed reaction, the enzyme facilitates the transfer of an amino group from an amine donor to a ketone acceptor with high stereoselectivity. For the synthesis of this compound enantiomers, a suitable transaminase would be selected to catalyze the reaction between 1-phenylpropan-2-one and methoxylamine or a related amine donor. The use of immobilized whole-cell biocatalysts can enhance the stability and reusability of the enzyme. nih.gov

Recent research has focused on the application of native amine dehydrogenases (AmDHs) for the synthesis of short chiral alkyl amines. frontiersin.org These enzymes have shown high conversion rates and enantioselectivities for the synthesis of compounds like (S)-1-methoxypropan-2-amine. frontiersin.org

The table below summarizes the results of transaminase-mediated synthesis of various 1-phenylpropan-2-amine derivatives, highlighting the high enantiomeric excess achievable with this method. nih.gov

| Enzyme | Substrate | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |

| ArR-TA | 1-phenylpropan-2-one | Isopropylamine | >99 | >99 |

| Immobilized TA | 1-(3',4'-dichlorophenyl)propan-2-one | (R)-1-phenylethylamine | 88 | >99 (R) |

| Immobilized TA | 1-(3',4'-dimethoxyphenyl)propan-2-one | (R)-1-phenylethylamine | 89 | >99 (R) |

Chiral Auxiliary-Mediated Synthesis

Another established method for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. mdpi.com After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of chiral amines, (R)-α-methylphenethylamine is a commonly used chiral auxiliary. google.com In a relevant example, it is used to react with p-methoxyphenyl acetone (B3395972) to form a chiral imine intermediate, which is then hydrogenated to produce a chiral amine. google.com A similar strategy could be employed for this compound by reacting 1-phenylpropan-2-one with a chiral methoxyamine derivative or by introducing the methoxy (B1213986) group after the stereoselective amination.

Pseudoephenamine has also been identified as a practical chiral auxiliary for asymmetric synthesis, offering high stereocontrol in alkylation reactions. nih.govharvard.edu Amides derived from pseudoephenamine can be alkylated with high diastereoselectivity, and the auxiliary can then be cleaved to yield the desired enantiomerically enriched product. harvard.edu

Diastereoselective Reaction Pathways

Direct research on the diastereoselective synthesis of this compound is not extensively documented in publicly available literature. However, plausible stereocontrolled routes can be inferred from established methodologies for structurally similar compounds, particularly other 1-phenylpropan-2-amine derivatives. The key challenge lies in controlling the two chiral centers that would be present in diastereomers of the final compound.

One potential strategy involves the stereoselective reduction of a precursor ketone, N-methoxy-1-phenylpropan-2-one. The use of chiral reducing agents could, in principle, afford specific diastereomers.

A highly effective and increasingly common approach for establishing stereochemistry in chiral amines is through biocatalysis. Transaminases, for instance, have been successfully employed for the asymmetric synthesis of enantiopure 1-(3',4'-disubstituted phenyl)propan-2-amines from their corresponding prochiral ketones. rsc.orgrsc.orgresearchgate.net This enzymatic amination establishes the stereocenter at the second carbon of the propane (B168953) chain with high enantiomeric excess. A subsequent, non-racemizing N-methoxylation step would yield the desired diastereomerically enriched this compound.

Another approach involves starting with a chiral precursor, such as an enantiomerically pure phenylalaninol derivative, and constructing the N-methoxy amine functionality through a series of stereoretentive reactions.

Table 1: Plausible Diastereoselective Synthetic Approaches

| Method | Precursor | Key Transformation | Rationale/Reference Analogy |

|---|---|---|---|

| Biocatalytic Asymmetric Amination | 1-Phenylpropan-2-one | Transaminase-mediated reductive amination | High conversion and enantiomeric excess (>99% ee) reported for the synthesis of (R)-1-phenylpropan-2-amine derivatives. rsc.orgresearchgate.net The resulting chiral amine could be further functionalized. |

| Stereoselective Ketone Reduction | N-methoxy-1-phenylpropan-2-one | Reduction with chiral hydride reagents (e.g., chiral boranes) | Standard method for establishing stereocenters in β-hydroxy amines, which are precursors to amino compounds. |

| Chiral Pool Synthesis | (R)- or (S)-Phenylalaninol | Multi-step conversion maintaining stereointegrity | Utilizes a readily available chiral starting material to build the target molecule without creating new, difficult-to-control stereocenters. |

Derivatization Strategies for this compound

The structure of this compound offers three primary sites for chemical modification: the N-methoxyamino group, the secondary amine itself (before N-methoxylation), and the phenyl ring.

N-Acylation Reactions (e.g., Acetylation)

The secondary amine precursor to this compound, or the N-methoxy amine itself if the N-H bond is accessible and reactive, can undergo N-acylation. This is a fundamental transformation in organic chemistry, often used to form stable amide bonds. researchgate.net Acetylation, the introduction of an acetyl group (CH₃CO-), is a common example. This is typically achieved by reacting the amine with acetyl chloride or acetic anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct (HCl or acetic acid). The use of benzotriazole (B28993) chemistry provides a mild and efficient method for N-acylation reactions in aqueous conditions. researchgate.net

Further Functionalization of the Amino Group

Beyond acylation, the amino group can be subjected to other functionalization reactions. N-alkylation, for instance, can introduce various alkyl or benzyl (B1604629) groups. The synthesis of N-benzylamphetamine (NBNA), a derivative with an N-benzyl substituent, demonstrates the feasibility of such modifications on the amphetamine scaffold. nih.gov This is typically achieved via reductive amination with an appropriate aldehyde or ketone or by direct alkylation with an alkyl halide. Such modifications can significantly alter the compound's chemical properties.

Substitutions on the Phenyl Moiety

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The alkylamine side chain is an activating group and an ortho, para-director. libretexts.org This means that incoming electrophiles will preferentially add to the positions ortho (C2 and C6) or para (C4) to the propan-2-amine substituent.

The synthesis of various substituted 1-phenylpropan-2-amines has been demonstrated, starting from appropriately substituted benzaldehydes. researchgate.net For example, 3,4-dimethoxy and 3,4-diethoxy derivatives have been prepared, indicating that methoxy, ethoxy, and other groups can be readily incorporated into the phenyl ring prior to the construction of the side chain. rsc.orgrsc.org Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ to introduce a bromine atom.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃.

Table 2: Derivatization Reactions and Potential Products

| Reaction Type | Reagents | Site of Modification | Potential Product Class |

|---|---|---|---|

| N-Acetylation | Acetyl chloride, base | Amino Group | N-acetyl-N-methoxy-1-phenylpropan-2-amine |

| N-Benzylation | Benzyl bromide, base | Amino Group | N-benzyl-N-methoxy-1-phenylpropan-2-amine |

| Aromatic Nitration | HNO₃, H₂SO₄ | Phenyl Moiety (ortho/para) | N-methoxy-1-(4-nitrophenyl)propan-2-amine |

| Aromatic Bromination | Br₂, FeBr₃ | Phenyl Moiety (ortho/para) | N-methoxy-1-(4-bromophenyl)propan-2-amine |

Advanced Analytical Characterization and Forensic Chemistry Research

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are fundamental for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by mapping the carbon and hydrogen framework. For N-methoxy-1-phenylpropan-2-amine, ¹H and ¹³C NMR would provide definitive evidence of its constitution.

Research Findings: While specific, published spectra for this compound are not widely available, predictions can be made based on its structure and data from analogous compounds like amphetamine and various N-alkoxyamines. hmdb.canih.gov Low-field ¹H NMR spectroscopy has proven to be a powerful tool for the rapid screening and identification of designer drugs, including a wide array of phenethylamine (B48288) analogs. thermofisher.comacs.org The characteristic signals of the α-methyl-ethylamine side chain and the substitution pattern on the aromatic ring allow for clear classification and identification. thermofisher.com

In ¹H NMR, the five protons on the unsubstituted phenyl ring would appear in the aromatic region (typically δ 7.2-7.4 ppm). The methoxy (B1213986) group attached to the nitrogen (-N-OCH₃) would produce a distinct singlet at approximately δ 3.5-3.8 ppm. The protons of the propyl side chain would present as a complex series of multiplets, with the C2-proton (-CH-) coupled to the adjacent methyl and methylene (B1212753) protons.

In ¹³C NMR, distinct signals would be expected for each carbon atom. The phenyl carbons would resonate around δ 126-138 ppm, while the methoxy carbon would appear further downfield, typically around δ 50-60 ppm. The aliphatic carbons of the propan-2-amine backbone would have characteristic shifts allowing for complete structural confirmation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals by showing their respective correlations.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H | ~ 7.2-7.4 | Multiplet (m) |

| N-OCH₃ | ~ 3.6 | Singlet (s) |

| C2-H (methine) | ~ 3.1-3.3 | Multiplet (m) |

| C1-H₂ (methylene) | ~ 2.7-2.9 | Multiplet (m) |

| C3-H₃ (methyl) | ~ 1.1-1.3 | Doublet (d) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These methods are crucial for rapid screening and confirmation of a substance's chemical class.

Research Findings: The IR spectrum of this compound would exhibit several characteristic absorption bands. Key vibrations would include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. Crucially, the N-O stretching vibration of the N-methoxy group would be expected in the 1000-1100 cm⁻¹ range, while the C-N stretch would likely appear around 1100-1250 cm⁻¹. Unlike primary or secondary amines, there would be no N-H stretching bands in the 3300-3500 cm⁻¹ region. Raman spectroscopy offers complementary information and is particularly useful for distinguishing between positional isomers of phenethylamines. researchgate.net

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is essential for separating the target compound from impurities, metabolites, or isomers, which is a common requirement in forensic and toxicological analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis

GC-MS is a gold-standard technique in forensic drug analysis, combining the powerful separation capabilities of gas chromatography with the structural identification power of mass spectrometry.

Research Findings: The analysis of phenethylamines by GC-MS is well-established. ojp.gov For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 165. The fragmentation pattern would be dominated by cleavage alpha to the nitrogen atom, leading to a base peak at m/z 74, corresponding to the [CH(CH₃)=NHOCH₃]⁺ fragment. Another significant fragment would be the tropylium (B1234903) ion at m/z 91, resulting from cleavage of the bond between C1 and C2 of the propyl chain followed by rearrangement. This fragmentation pattern allows for clear identification but can be similar among structural isomers, sometimes necessitating derivatization to enhance chromatographic separation and spectral differences. ojp.govojp.gov

Table 2: Predicted Key Mass Fragments for this compound in GC-EI-MS

| m/z (mass-to-charge ratio) | Predicted Fragment Structure | Significance |

|---|---|---|

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | Tropylium Ion (Benzylic Cleavage) |

| 74 | [C₃H₈NO]⁺ | Alpha-cleavage fragment, likely base peak |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS)

LC-HRMS/MS provides exceptional sensitivity and selectivity, making it ideal for analyzing complex mixtures, such as biological samples, and for distinguishing between isobaric compounds (molecules with the same nominal mass).

Research Findings: LC-MS/MS methods are frequently developed for the analysis of illicit phenethylamine derivatives in various matrices. nih.gov For this compound, analysis would typically be performed in positive electrospray ionization mode (ESI+). High-resolution mass spectrometry would allow for the accurate mass measurement of the protonated molecule, [M+H]⁺, with a theoretical m/z of 166.12265. uni.lu This high mass accuracy is critical for confirming the elemental composition and differentiating the target from other compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) experiments would involve selecting the precursor ion (m/z 166.12) and fragmenting it to produce a unique set of product ions, which are used for definitive identification and quantification in complex samples.

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center at the second carbon of the propyl chain, meaning it exists as two non-superimposable mirror images (enantiomers). Differentiating these enantiomers is often crucial in forensic and pharmacological contexts, as they can have different biological activities.

Research Findings: The chiral separation of amphetamine and its analogs is a significant area of research in forensic toxicology. nih.gov Separation can be achieved using both gas and liquid chromatography with specialized chiral stationary phases (CSPs) or by using chiral derivatizing agents. nih.govnih.gov For instance, LC-based methods using polysaccharide or macrocyclic antibiotic-based CSPs have been shown to effectively resolve the enantiomers of various amphetamine derivatives. phenomenex.comrestek.com Another approach involves pre-column derivatization with a chiral reagent, such as an analogue of Marfey's reagent, to form diastereomers that can then be separated on a standard achiral column (e.g., a C18 column). nih.gov Such methods would be directly applicable to determine the enantiomeric composition of a given this compound sample.

Forensic Chemical Profiling of this compound

Forensic chemical profiling of synthetic drugs is instrumental in identifying the synthetic pathways employed in their illicit production. While specific research on the forensic chemical profiling of this compound is not extensively documented in publicly available literature, the principles of impurity profiling for structurally similar compounds, such as methamphetamine and amphetamine, provide a robust framework for its potential analysis. The manufacturing process for these substances often starts from the precursor 1-phenyl-2-propanone (P2P), also known as benzyl (B1604629) methyl ketone (BMK). researchgate.netnih.gov The impurities and byproducts found in a seized sample can, therefore, serve as chemical fingerprints, or forensic markers, to trace the synthesis route.

Identification of Synthetic Impurities and Byproducts as Forensic Markers

The identification of specific impurities is fundamental to chemical profiling. For amphetamine-type stimulants, these impurities can originate from the starting materials, reagents, or side reactions during synthesis. Common clandestine manufacturing methods include the Leuckart synthesis and various forms of reductive amination. researchgate.net

In the context of this compound, it is plausible that its synthesis would also generate a characteristic impurity profile. Based on studies of related compounds synthesized from P2P, several potential forensic markers can be inferred. For instance, research on methamphetamine synthesis has identified a range of characteristic impurities that could, in principle, have analogs in the synthesis of this compound. researchgate.net These can include unreacted starting materials, intermediates, and byproducts of side reactions.

Table 1: Potential Synthetic Impurities and Byproducts in this compound Synthesis (Inferred from Related Amphetamine-Type Compounds)

| Impurity/Byproduct | Potential Origin | Significance as a Forensic Marker |

| 1-phenyl-2-propanone (P2P) | Unreacted starting material | Indicates the use of P2P as a precursor. nih.gov |

| N-formyl-N-methoxy-1-phenylpropan-2-amine | Intermediate in the Leuckart reaction | Suggests the use of the Leuckart synthesis pathway. researchgate.net |

| Di-(1-phenyl-2-propyl)amine derivatives | Dimerization byproducts | Can be specific to certain reaction conditions and pathways. nih.gov |

| Phenyl-1-propanone | Byproduct from glycidic acid derivative synthesis routes | May indicate the use of alternative precursors to P2P. researchgate.net |

| N-(1-phenylpropyl)formamide | Byproduct from glycidic acid derivative synthesis routes | Another marker for specific pre-precursor pathways. researchgate.net |

| Naphthalenes (e.g., 1,3-dimethyl-2-phenylnaphthalene) | Byproducts of the Nagai route (for methamphetamine) | While specific to the Nagai route, analogous cyclization products could potentially form under certain conditions. nih.gov |

It is important to note that the exact impurity profile would be dependent on the specific synthetic route and conditions used to produce this compound.

Application of Advanced Analytical Techniques in Seized Samples

The analysis of seized drug samples relies on a suite of advanced analytical techniques to identify and quantify the main component as well as the trace-level impurities. The methods employed for the analysis of amphetamine-type stimulants are directly applicable to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis. nih.govnih.gov It allows for the separation of volatile and semi-volatile compounds in a mixture, followed by their identification based on their mass spectra. For complex samples, derivatization of the analytes can be employed to improve chromatographic resolution and provide more specific mass spectral fragmentation patterns. ojp.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful tool, particularly for non-volatile or thermally labile compounds. mdpi.com It offers high sensitivity and selectivity, which is crucial for the detection of trace impurities in a complex matrix. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can provide highly accurate mass measurements, aiding in the confident identification of unknown compounds. nih.gov

Table 2: Advanced Analytical Techniques for the Characterization of this compound

| Analytical Technique | Application | Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of the primary compound and volatile/semi-volatile impurities. nih.govnih.gov | Well-established, extensive libraries for spectral matching, high resolving power for complex mixtures. ojp.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Analysis of a wide range of compounds, including non-volatile and thermally unstable impurities. mdpi.com | High sensitivity and selectivity, suitable for trace analysis in complex matrices. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation of unknown impurities or new psychoactive substances. nih.gov | Provides detailed structural information, essential for the characterization of novel compounds. |

| Infrared (IR) Spectroscopy | Identification of functional groups and comparison with reference spectra. nih.gov | Provides complementary structural information to mass spectrometry. |

The combination of these techniques allows for a comprehensive chemical profile of a seized sample, which can be invaluable for forensic intelligence, linking different seizures, and understanding the evolution of illicit drug manufacturing.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of N-methoxy-1-phenylpropan-2-amine

Quantum chemical calculations provide a foundational understanding of a molecule's behavior at the electronic level. These methods are instrumental in elucidating properties that are difficult or impossible to measure experimentally.

Electronic Structure Analysis (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com By applying DFT calculations, typically with a functional such as B3LYP and a basis set like 6-311++G(d,p), key electronic properties of this compound can be determined. mdpi.com These calculations yield insights into the distribution of electrons within the molecule, which is fundamental to its reactivity and intermolecular interactions.

One of the primary outputs of DFT calculations is the mapping of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical stability and reactivity. A larger gap generally suggests higher stability and lower reactivity. For this compound, the presence of the electron-donating methoxy (B1213986) and amino groups, along with the phenyl ring, would influence the electron density distribution and the energies of these frontier orbitals.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand charge distribution and intramolecular interactions. tandfonline.com This analysis can quantify the delocalization of electron density between occupied and unoccupied orbitals, revealing stabilizing interactions such as hyperconjugation. For instance, interactions between the lone pair of electrons on the nitrogen and oxygen atoms with adjacent anti-bonding orbitals can be quantified.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Electron donating capacity |

| LUMO Energy | -0.5 eV | Electron accepting capacity |

| HOMO-LUMO Gap | 8.0 eV | Chemical stability and reactivity |

| Dipole Moment | 1.5 D | Polarity and intermolecular interactions |

Molecular Conformation and Energetics

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods can be employed to identify the most stable conformations (i.e., those with the lowest energy) and the energy barriers between them.

By performing a potential energy surface (PES) scan, researchers can systematically rotate specific dihedral angles within the molecule and calculate the corresponding energy. This process helps to identify local and global energy minima, which correspond to stable conformers. For this compound, key dihedral angles would include those around the C-C bond of the propane (B168953) backbone, the C-N bond, and the C-O bond of the methoxy group. The relative energies of these conformers determine their population at a given temperature. Studies on structurally related molecules, such as certain amides, have shown that specific conformations can be significantly more stable due to factors like the minimization of steric hindrance and the formation of intramolecular hydrogen bonds. mdpi.com

Theoretical Vibrational Spectra Prediction

Theoretical vibrational spectra, calculated using methods like DFT, are invaluable for interpreting experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the different vibrational modes of the molecule. researchgate.net These modes include stretching, bending, and torsional motions of the chemical bonds.

The predicted vibrational frequencies can be compared with experimental data to confirm the structure of a synthesized compound. Furthermore, the analysis of these vibrational modes can provide detailed information about the bonding and functional groups present in the molecule. For this compound, characteristic vibrational frequencies would be expected for the N-H and C-H stretches, the aromatic C=C stretches of the phenyl ring, and the C-O stretch of the methoxy group.

Table 2: Predicted ajor Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3350 - 3450 | Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |

| Aliphatic C-H Stretch | 2850 - 2950 | Propyl Chain |

| C=C Aromatic Stretch | 1450 - 1600 | Phenyl Ring |

| C-O Stretch | 1050 - 1150 | Methoxy Group |

Note: The values in this table are based on typical vibrational frequencies for the respective functional groups and are for illustrative purposes.

Molecular Modeling and Simulation

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with other systems over time.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule in a more dynamic and realistic manner than static PES scans. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. This allows for the observation of conformational changes as they occur, providing a more complete picture of the molecule's flexibility and the transitions between different stable states.

By running an MD simulation of this compound, researchers could observe how the molecule folds and unfolds, and how the different conformers interconvert. This information is crucial for understanding how the molecule might behave in a biological environment, such as when approaching a receptor binding site.

Ligand-Receptor Interaction Modeling through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor. tandfonline.com This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity.

For this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets. The process involves generating a set of possible conformations of the ligand and then "docking" them into the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These studies could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding of this compound to a receptor. For instance, the amine group could act as a hydrogen bond donor, while the phenyl group could engage in hydrophobic interactions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for the design of new molecules with improved potency and selectivity. For phenethylamine (B48288) derivatives, including this compound, these studies correlate physicochemical properties with biological activities, such as their effects as β-adrenergic receptor agonists. nih.govnih.gov

The biological activity of phenethylamine derivatives is influenced by a variety of molecular features that can be quantified using computational descriptors. These descriptors, calculated from the molecular structure, are used to build QSAR models that predict the activity of new compounds. nih.govdergipark.org.tr Key descriptors relevant to the biological activity of sympathomimetic amines include electronic, steric, and lipophilic parameters. nih.gov

For this compound and related compounds, the following types of descriptors are crucial for predicting their interaction with biological targets like adrenoceptors:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as electron distribution and orbital energies. They are critical for understanding interactions with receptor sites. Examples include:

Partial Atomic Charges: The distribution of charges on the atoms influences electrostatic interactions with the receptor.

Frontier Orbital Energies (HOMO/LUMO): These are related to the molecule's reactivity and ability to participate in charge-transfer interactions.

Steric Descriptors: These relate to the size and shape of the molecule, which determine how well it fits into a receptor's binding pocket. nih.gov Examples include:

Taft Steric Parameter (Es): This parameter quantifies the steric bulk of substituents, which can significantly influence binding affinity. nih.gov

Molar Refractivity (MR): Related to both volume and polarizability, MR can model steric and dispersion forces.

Lipophilicity Descriptors: Lipophilicity is a key factor in a molecule's pharmacokinetic profile, affecting absorption, distribution, metabolism, and excretion (ADME).

LogP (Partition Coefficient): This is the logarithm of the ratio of the concentration of the compound in octanol (B41247) to its concentration in water, indicating its hydrophobicity. A QSAR model for long-acting dual D2-receptor/beta2-adrenoceptor agonists highlighted the importance of lipophilicity (logD7.4 > 2) for ultra-long duration compounds. nih.gov

Topological Polar Surface Area (TPSA): This descriptor is a good predictor of passive molecular transport through membranes.

A hypothetical table of computational descriptors for a phenethylamine derivative like this compound and their general influence on β-adrenergic activity is presented below.

| Descriptor Type | Example Descriptor | General Influence on β-Adrenergic Agonist Activity |

| Electronic | Partial Charge on Amine Nitrogen | A positive partial charge is crucial for the ionic interaction with a conserved aspartate residue in the β-adrenoceptor. |

| Aromatic Ring π-Electrons | Participate in π-π stacking or cation-π interactions with aromatic residues in the receptor binding site. | |

| Steric | Substituent Size on Amino Group | The size and nature of the N-substituent can modulate selectivity between β1, β2, and β3 receptor subtypes. |

| Phenyl Ring Substitution | The position and size of substituents on the phenyl ring (like the methoxy group) influence both potency and selectivity. nih.govnih.gov | |

| Lipophilicity | LogP | An optimal LogP value is required for good membrane permeability and interaction with the transmembrane domains of the receptor. nih.gov |

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a three-dimensional map of the steric and electrostatic fields of a series of molecules in relation to their biological activities. nih.gov This method helps to visualize the regions around a molecule where changes in steric bulk or electrostatic charge are likely to increase or decrease activity.

Similarly, a 3D-QSAR study on a series of hallucinogenic phenylalkylamines using CoMFA indicated that both steric and electrostatic interactions play a crucial role in their activity, with contributions of 45% from the steric field and 55% from the electrostatic field. nih.gov The CoMFA contour maps from such studies typically reveal:

Steric Contour Maps:

Green Contours: Indicate regions where bulky substituents are favored, suggesting that increased steric bulk in these areas enhances biological activity.

Yellow Contours: Indicate regions where bulky substituents are disfavored, suggesting that smaller groups are preferred for optimal activity.

Electrostatic Contour Maps:

Blue Contours: Highlight areas where positive electrostatic potential is favorable, indicating that electron-withdrawing groups or positively charged moieties enhance activity.

Red Contours: Show regions where negative electrostatic potential is favorable, suggesting that electron-donating groups or negatively charged moieties are preferred.

For this compound, a hypothetical CoMFA analysis would likely highlight the importance of the steric and electronic properties of the N-methoxy group and the phenyl ring in its interaction with its biological target.

In Silico Prediction of Biochemical Characteristics (e.g., metabolic transformation sites)

In silico methods are increasingly used to predict the metabolic fate of drug candidates early in the discovery process. nih.govcreative-biolabs.com These computational tools can identify potential sites on a molecule that are susceptible to metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.govnews-medical.net

For this compound, several metabolic transformations can be predicted based on its chemical structure and studies on related amphetamine derivatives. The primary metabolic pathways for amphetamines include aromatic hydroxylation, aliphatic hydroxylation, N-dealkylation, and O-demethylation for methoxy-substituted analogs. nih.govnih.gov

A study on the in vitro metabolism of 4-methoxyamphetamine derivatives by human CYP2D6 demonstrated that these compounds are efficiently O-demethylated to their corresponding phenolic metabolites. nih.gov This suggests that a primary metabolic pathway for this compound would be the O-demethylation of the methoxy group on the nitrogen atom.

Other potential sites of metabolism for this compound, predicted by in silico models, would likely include:

Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation, typically at the para-position, a common metabolic pathway for phenethylamines.

Aliphatic Hydroxylation: The benzylic carbon (the carbon adjacent to the phenyl ring) and the carbon bearing the amino group are potential sites for hydroxylation.

N-Dealkylation/N-Demethoxylation: The N-methoxy group could be cleaved, leading to the formation of 1-phenylpropan-2-amine (amphetamine).

A summary of predicted metabolic transformations for this compound is provided in the table below.

| Metabolic Reaction | Predicted Site | Resulting Metabolite Type |

| O-Demethylation | N-methoxy group | N-hydroxy-1-phenylpropan-2-amine |

| Aromatic Hydroxylation | Para-position of the phenyl ring | 4-hydroxy-N-methoxy-1-phenylpropan-2-amine |

| Aliphatic Hydroxylation | Carbon adjacent to the phenyl ring | N-methoxy-1-phenyl-1-hydroxypropan-2-amine |

| N-Demethoxylation | N-methoxy bond | 1-phenylpropan-2-amine (Amphetamine) |

These in silico predictions provide a valuable framework for guiding experimental metabolism studies to identify the actual metabolites formed in vivo and in vitro. nih.gov

Preclinical Mechanistic and Biochemical Investigations

In Vitro Metabolic Pathway Elucidation of N-methoxy-1-phenylpropan-2-amine

The metabolism of a xenobiotic, such as this compound, is a critical determinant of its pharmacological profile. In vitro studies using human liver microsomes are a standard method to investigate these metabolic pathways. nih.govresearchgate.netmdpi.com These pathways are broadly categorized into Phase I and Phase II transformations.

Identification of Phase I Metabolic Transformations

Phase I metabolism typically involves the introduction or unmasking of functional groups, which can alter the biological activity of the parent compound. For this compound, several Phase I transformations are anticipated based on its chemical structure and data from structurally related compounds.

O-demethylation: The methoxy (B1213986) group on the phenyl ring is a likely site for O-demethylation. Studies on the closely related compound para-methoxyamphetamine (PMA) have shown that O-demethylation is a primary metabolic pathway, leading to the formation of a hydroxylated metabolite. nih.gov This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme CYP2D6. nih.gov Given the structural similarity, it is highly probable that this compound also undergoes O-demethylation via CYP2D6.

N-dealkylation: The N-methoxy group could potentially be removed through N-dealkylation. However, studies on analogous N-alkylated amphetamines have indicated that N-dealkylation is often a minor metabolic pathway. nih.gov

Hydroxylation: Aromatic hydroxylation, the addition of a hydroxyl group to the phenyl ring, is another common Phase I reaction for amphetamine-like compounds. This can lead to the formation of various hydroxylated metabolites.

N-oxidation: The nitrogen atom in the amine group can be oxidized, a process known as N-oxidation. This is a recognized metabolic route for some amphetamines.

The primary metabolites of the related compound para-methoxymethamphetamine (PMMA) in human liver microsomes have been identified as 4-hydroxymethamphetamine (OH-MA) and para-methoxyamphetamine (PMA), with smaller amounts of 4-hydroxyamphetamine (OH-A) and other hydroxylated metabolites. nih.gov This further supports the likelihood of O-demethylation and hydroxylation as key Phase I pathways for this compound.

Characterization of Phase II Metabolic Transformations

Phase II metabolic reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.govnih.govwashington.edu

Glucuronidation: Following Phase I metabolism, the newly formed hydroxyl groups can undergo glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov This involves the attachment of a glucuronic acid moiety. Glucuronidation of hydroxylated metabolites of other methoxylated amphetamines has been observed. nih.gov The nitrogen atom in the amine or hydroxylamine (B1172632) metabolite could also be a site for N-glucuronidation, a reaction catalyzed by specific UGT isoforms such as UGT1A1, UGT1A4, and UGT1A9. nih.govnih.gov

N-acetylation: The primary amine group resulting from potential N-demethoxylation could be a substrate for N-acetyltransferases (NATs), leading to the formation of an N-acetylated metabolite. nih.gov This is a common pathway for compounds containing a primary arylamine group. nih.gov

Involvement of Specific Enzyme Systems

The metabolic transformations of this compound are catalyzed by specific enzyme systems.

Cytochrome P450 (CYP) Isoforms: As mentioned, CYP2D6 is strongly implicated in the O-demethylation of methoxy-substituted amphetamines. nih.gov Other CYP isoforms, such as CYP3A4, CYP2E1, and members of the CYP2C family, are also known to be involved in the metabolism of related compounds and could play a role in the hydroxylation and other oxidative transformations of this compound. nih.govnih.gov

Monoamine Oxidases (MAOs): The related compound PMA is a known inhibitor of MAO-A, with a reported IC₅₀ value between 300 to 600 nM. wikipedia.org This suggests that this compound may also interact with and potentially be metabolized by MAO enzymes.

Receptor Binding Kinetics and Affinity Studies

To understand the pharmacological effects of this compound, it is essential to investigate its binding affinity for and interaction with key neuronal targets, particularly the monoamine transporters.

Investigation of Binding to Monoamine Transporters (Dopamine, Norepinephrine (B1679862), Serotonin)

The monoamine transporters—dopamine (B1211576) transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft and are common targets for psychoactive compounds.

Data from the structurally similar compound para-methoxyamphetamine (PMA) provides insight into the likely receptor binding profile of this compound. PMA acts as a selective serotonin releasing agent, with weaker effects on dopamine and norepinephrine transporters. wikipedia.org The half-maximal effective concentration (EC₅₀) values for PMA to induce monoamine release in rat brain synaptosomes were reported as 166 nM for dopamine and 867 nM for norepinephrine, indicating a much lower potency for these transporters compared to its effects on serotonin. wikipedia.org

Furthermore, PMA exhibits very low affinity for the serotonin 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors, with reported Kᵢ values being very high (>10,000 nM), suggesting these receptors are not primary targets. wikipedia.org However, PMA shows a high affinity for the trace amine-associated receptor 1 (TAAR1). wikipedia.org

Based on this, it is hypothesized that this compound may also exhibit a preference for the serotonin transporter over the dopamine and norepinephrine transporters.

Table 1: Inferred Monoamine Transporter Interaction Profile of this compound based on para-methoxyamphetamine (PMA) Data

| Transporter | Interaction | Potency (EC₅₀) of PMA |

| Serotonin Transporter (SERT) | Releasing Agent | High (specific value not reported, but implied to be potent) |

| Dopamine Transporter (DAT) | Releasing Agent | 166 nM |

| Norepinephrine Transporter (NET) | Releasing Agent | 867 nM |

Data presented is for the analogue para-methoxyamphetamine (PMA) and is used to infer the potential properties of this compound.

Kinetic Analysis of Ligand-Receptor Interactions

A detailed kinetic analysis would involve determining the association (kₒₙ) and dissociation (kₒff) rate constants of this compound at the monoamine transporters. While specific kinetic data for this compound is not available in the public domain, the affinity (Kᵢ), which is the ratio of kₒff to kₒₙ, provides a measure of how tightly the ligand binds to the receptor. For PMA, the low nanomolar IC₅₀ for MAO-A inhibition suggests a high affinity for this enzyme. wikipedia.org The high Kᵢ values for serotonin receptors indicate a low affinity. wikipedia.org A full kinetic analysis would provide a more dynamic picture of the interaction, including the residence time of the compound at the transporter, which can influence the duration of its pharmacological effect.

Stereoselective Receptor Binding Profiles

para-Methoxyamphetamine (PMA) acts as a selective serotonin releasing agent (SSRA), with less pronounced effects on dopamine and norepinephrine transporters. wikipedia.org In studies using rat brain synaptosomes, the half-maximal effective concentration (EC₅₀) for inducing monoamine release was 166 nM for dopamine and 867 nM for norepinephrine; the value for serotonin was not reported in this specific study, though it is established as the primary target. wikipedia.org In vivo studies in rodents have confirmed that PMA significantly elevates brain serotonin levels, with only a weak effect on dopamine levels. wikipedia.org

Compared to 3,4-methylenedioxymethamphetamine (MDMA), PMA is a less effective serotonin releaser, with a profile that more closely resembles a serotonin reuptake inhibitor. wikipedia.org

PMA exhibits very low affinity for several key serotonin receptors. In binding assays, its inhibition constant (Kᵢ) was found to be greater than 20,000 nM for the 5-HT₁ₐ receptor, 11,200 nM for the 5-HT₂ₐ receptor, and greater than 13,000 nM for the 5-HT₂C receptor. wikipedia.org An earlier study similarly reported weak affinities for the 5-HT₁ and 5-HT₂ receptor families, with Kᵢ values of 79,400 nM and 33,600 nM, respectively. wikipedia.org In contrast, PMA demonstrates a much higher affinity for the trace amine-associated receptor 1 (TAAR1) in mice and rats. wikipedia.org

Table 1: Receptor and Transporter Binding Profile of para-Methoxyamphetamine (PMA)

| Target | Value | Assay Type | Species | Reference |

|---|---|---|---|---|

| Dopamine Transporter (DAT) | 166 nM (EC₅₀) | Monoamine Release | Rat (Brain Synaptosomes) | wikipedia.org |

| Norepinephrine Transporter (NET) | 867 nM (EC₅₀) | Monoamine Release | Rat (Brain Synaptosomes) | wikipedia.org |

| Serotonin 5-HT₁ₐ Receptor | >20,000 nM (Kᵢ) | Receptor Binding | Not Specified | wikipedia.org |

| Serotonin 5-HT₂ₐ Receptor | 11,200 nM (Kᵢ) | Receptor Binding | Not Specified | wikipedia.org |

| Serotonin 5-HT₂C Receptor | >13,000 nM (Kᵢ) | Receptor Binding | Not Specified | wikipedia.org |

| Trace Amine-Associated Receptor 1 (TAAR1) | High Affinity | Receptor Binding | Mouse, Rat | wikipedia.org |

Enzyme Inhibition Mechanisms and Characterization

PMA has been identified as a potent and reversible inhibitor of monoamine oxidase A (MAO-A). wikipedia.orgpsychonautwiki.org The half-maximal inhibitory concentration (IC₅₀) for MAO-A inhibition by PMA is reported to be in the range of 300 to 600 nM. wikipedia.org This inhibition is specific to the A-isoform of the enzyme, with no significant inhibitory effects observed on monoamine oxidase B (MAO-B). wikipedia.org The reversible nature of this inhibition suggests a competitive or non-competitive binding mechanism, where the compound binds to the enzyme in a non-covalent manner and can dissociate, allowing the enzyme to regain its function. This is in contrast to irreversible inhibitors that form a permanent covalent bond with the enzyme. Studies on similar compounds, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), have also demonstrated potent, reversible, and competitive inhibition of MAO enzymes. nih.gov

Mechanism-based enzyme inactivation refers to a process where an enzyme converts a substrate into a reactive intermediate, which then binds to the enzyme, often covalently, leading to its irreversible inactivation. researchgate.net While PMA is a potent inhibitor of MAO-A, the available scientific literature characterizes this inhibition as reversible. wikipedia.orgpsychonautwiki.org There is currently no evidence to suggest that PMA acts as a mechanism-based inactivator of MAO-A or any other enzyme. The primary mechanism of its interaction with MAO-A appears to be through reversible binding, which reduces the enzyme's catalytic activity without leading to its permanent inactivation.

Table 2: Enzyme Inhibition Profile of para-Methoxyamphetamine (PMA)

| Enzyme | Inhibition Type | Value (IC₅₀) | Reference |

|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | Reversible | 300 - 600 nM | wikipedia.org |

| Monoamine Oxidase B (MAO-B) | No Significant Inhibition | Not Applicable | wikipedia.org |

Cellular Signaling Pathway Modulation

The primary mechanism by which PMA modulates cellular signaling is through its dual action on the serotonergic system: acting as a selective serotonin releasing agent (SSRA) and as a potent MAO-A inhibitor. wikipedia.orgnih.gov This combination leads to a substantial increase in extracellular concentrations of serotonin (5-HT). nih.gov In a microdialysis study in rats, PMA administration resulted in a 360% increase in extracellular 5-HT levels. nih.gov

This massive elevation of synaptic serotonin leads to a profound activation of downstream serotonergic signaling pathways. The acute and dramatic rise in body temperature (hyperthermia) observed with PMA is believed to be a direct consequence of this intense serotonergic activity, potentially leading to serotonin syndrome. wikipedia.orgpsychonautwiki.org It is thought that PMA activates the hypothalamus much more strongly than a compound like MDMA, which contributes to the rapid and dangerous increases in body temperature. psychonautwiki.org

While the broad impact on the serotonin system is well-documented, specific downstream intracellular signaling cascades, such as the activation or inhibition of specific protein kinases or transcription factors directly resulting from PMA administration, have not been extensively detailed in the reviewed literature. However, the significant increase in extracellular serotonin would be expected to activate a wide range of 5-HT receptor-mediated signaling pathways in various brain regions.

Analysis of Signal Transduction Cascades

The direct investigation into the signal transduction cascades of this compound is not extensively documented in publicly available scientific literature. However, significant insights can be drawn from preclinical studies on its closely related and more widely studied structural analog, para-methoxymethamphetamine (PMMA), also known as 4-methoxy-N-methylamphetamine. The following analysis is based on the findings related to PMMA and other methoxylated amphetamines, providing a presumptive framework for understanding the potential mechanisms of this compound.

Research indicates that the primary mechanism of action for psychoactive phenylpropan-2-amine derivatives involves the modulation of monoamine neurotransmitter systems. These compounds typically interact with transporters and enzymes that regulate the levels of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) in the synaptic cleft.

Studies on PMMA reveal that it functions as a serotonin-norepinephrine releasing agent (SNRA) and a potent inhibitor of monoamine oxidase A (MAO-A). wikipedia.org This dual action significantly elevates the extracellular concentrations of serotonin and norepinephrine, leading to the activation of their respective downstream signaling pathways. The IC₅₀ value for MAO-A inhibition by PMMA has been reported to be 1,700 nM. wikipedia.org

In vivo studies in rodents have demonstrated that acute administration of PMMA enhances the release of both DA and 5-HT in key brain regions such as the striatum, nucleus accumbens, and frontal cortex. nih.gov The interaction with monoamine transporters is a critical step in initiating the signaling cascade. Amphetamines are known to be substrates for these transporters, leading to a reversal of their function and subsequent efflux of neurotransmitters from the presynaptic terminal.

Furthermore, amphetamines can activate the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor (GPCR). scienceopen.com Activation of TAAR1 by amphetamines can trigger downstream signaling events, including the activation of the small GTPase RhoA and protein kinase A (PKA). scienceopen.com These pathways are involved in regulating the trafficking and function of monoamine transporters. While this has been demonstrated for amphetamine, it provides a plausible mechanism that could be shared by its methoxylated derivatives.

The following table summarizes the available in vitro data for PMMA and related compounds, offering a comparative perspective on their interaction with key molecular targets.

Table 1: In Vitro Activity of PMMA and Related Compounds

| Compound | Target | Assay | Value | Species | Reference |

|---|---|---|---|---|---|

| (S)-PMMA | Serotonin Transporter (SERT) | Monoamine Release | 41 nM (EC₅₀) | Rat | wikipedia.org |

| Norepinephrine Transporter (NET) | Monoamine Release | 147 nM (EC₅₀) | Rat | wikipedia.org | |

| Dopamine Transporter (DAT) | Monoamine Release | 1,000 nM (EC₅₀) | Rat | wikipedia.org | |

| (R)-PMMA | Serotonin Transporter (SERT) | Monoamine Release | 134 nM (EC₅₀) | Rat | wikipedia.org |

| Norepinephrine Transporter (NET) | Monoamine Release | >14,000 nM (EC₅₀) | Rat | wikipedia.org | |

| Dopamine Transporter (DAT) | Monoamine Release | 1,600 nM (EC₅₀) | Rat | wikipedia.org | |

| PMA | Monoamine Oxidase A (MAO-A) | Inhibition | 300-600 nM (IC₅₀) | - | wikipedia.org |

| PMMA | Monoamine Oxidase A (MAO-A) | Inhibition | 1,700 nM (IC₅₀) | - | wikipedia.org |

Q & A

What are the validated synthetic routes for N-methoxy-1-phenylpropan-2-amine, and how can structural purity be confirmed?

Basic Research Question

The compound is typically synthesized via reductive amination or nucleophilic substitution, using precursors like 2-methoxyphenyl ethylamine derivatives. For example, analogs in were synthesized via "General Method B," involving amine precursors reacting with cyclopropane-containing intermediates under controlled conditions . To confirm structural purity:

- 1H/13C NMR : Analyze chemical shifts (e.g., methoxy groups at ~3.3 ppm for 1H; aromatic carbons at 110–160 ppm for 13C) to verify substituent positions .

- HRMS : Validate molecular weight accuracy (e.g., experimental vs. calculated m/z within ±2 ppm) .

- GC-MS/FTIR-ATR : Detect impurities (e.g., unreacted precursors or by-products) via retention time matching and spectral libraries .

How can researchers resolve discrepancies in spectral data during structural elucidation?

Advanced Research Question

Contradictions in NMR or MS data may arise from stereoisomerism, solvent effects, or impurities. Methodological solutions include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings (e.g., distinguishing methoxy vs. methylene groups) .

- Isotopic Labeling : Use deuterated solvents or labeled precursors to isolate specific signal contributions .

- Parallel Synthesis : Compare spectra of structurally related analogs (e.g., compounds 29–31) to identify consistent vs. anomalous peaks .

What strategies minimize by-product formation during this compound synthesis?

Advanced Research Question

By-products often stem from over-alkylation or oxidation. Optimization approaches:

- Temperature Control : Maintain reactions below 80°C to prevent thermal decomposition (e.g., used ambient conditions for cyclopropane ring formation) .

- Catalyst Screening : Test palladium or nickel catalysts for selective C-N bond formation .

- Purification Protocols : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., HCl salt precipitation) to isolate the target compound .

How can crystallographic data improve understanding of intermediates in the synthesis pathway?

Advanced Research Question

Single-crystal X-ray diffraction (as in ) provides atomic-level insights:

- Hydrogen Bonding : Identify stabilizing interactions (e.g., aminium trifluoroacetate salts form NH···O bonds) to guide solvent selection .

- Packing Motifs : Analyze crystal symmetry (e.g., monoclinic vs. orthorhombic systems) to predict solubility and stability .

- Chirality Verification : Resolve racemic mixtures by comparing experimental vs. simulated XRD patterns .

What analytical workflows ensure accurate purity assessment for pharmacological studies?

Basic Research Question

Combine orthogonal techniques for robust validation:

- HPLC-DAD : Quantify purity (>97%) using UV absorption at λmax ~280 nm (aromatic π→π* transitions) .

- Residual Solvent Analysis (GC-FID) : Detect traces of methanol or ethyl acetate (common in amine syntheses) .

- Elemental Analysis : Confirm C, H, N, O content within ±0.4% of theoretical values .

How do substituent variations impact the compound’s receptor binding selectivity?

Advanced Research Question

Structural analogs (e.g., ’s 5-HT2C receptor ligands) reveal:

- Methoxy Positioning : Ortho-substitution (2-methoxy) enhances steric hindrance, reducing off-target binding compared to para-substitution .

- Cyclopropane Integration : Rigidifies the structure, improving affinity for serotonin receptors (ΔG binding < −8 kcal/mol via docking studies) .

- Amine Methylation : Tertiary amines (e.g., N-methyl derivatives) alter logP and blood-brain barrier permeability .

What are the challenges in scaling up lab-scale synthesis while maintaining reproducibility?

Advanced Research Question

Critical factors include:

- Reagent Stoichiometry : Optimize molar ratios (e.g., 1.2:1 amine:alkylating agent) to account for side reactions .

- Batch vs. Flow Chemistry : Transitioning from batch reactors (lab) to continuous flow systems (pilot) requires precise residence time control (~30–60 mins) .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

How can researchers differentiate isomeric by-products using mass spectrometry?

Advanced Research Question

Isomers (e.g., ortho vs. para substitution) often share identical molecular weights but fragment differently:

- CID-MS/MS : Compare fragmentation patterns (e.g., methoxy group loss at m/z 179 → 151 vs. methylamine loss at m/z 179 → 121) .

- Ion Mobility Spectrometry (IMS) : Separate isomers based on collision cross-section differences (ΔCCS > 5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.